Triethylammonium acetate

Catalog No.
S581610
CAS No.
5204-74-0
M.F
C8H19NO2
M. Wt
161.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triethylammonium acetate

CAS Number

5204-74-0

Product Name

Triethylammonium acetate

IUPAC Name

acetic acid;N,N-diethylethanamine

Molecular Formula

C8H19NO2

Molecular Weight

161.24 g/mol

InChI

InChI=1S/C6H15N.C2H4O2/c1-4-7(5-2)6-3;1-2(3)4/h4-6H2,1-3H3;1H3,(H,3,4)

InChI Key

AVBGNFCMKJOFIN-UHFFFAOYSA-N

SMILES

CCN(CC)CC.CC(=O)O

Synonyms

triethylamine, triethylamine acetate, triethylamine dinitrate, triethylamine hydrobromide, triethylamine hydrochloride, triethylamine maleate (1:1), triethylamine phosphate, triethylamine phosphate (1:1), triethylamine phosphonate (1:1), triethylamine sulfate, triethylamine sulfate (2:1), triethylamine sulfite (1:1), triethylamine sulfite (2:1), triethylammonium formate

Canonical SMILES

CCN(CC)CC.CC(=O)O

The exact mass of the compound Triethylammonium acetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Triethylammonium acetate (TEAA, CAS 5204-74-0) is a volatile organic salt primarily utilized as an ion-pairing reagent in reversed-phase high-performance liquid chromatography (RP-HPLC) and as a protic ionic liquid in organic synthesis[1]. In analytical and preparative workflows, TEAA provides the essential hydrophobic alkyl chains required to effectively pair with polyanionic molecules like oligonucleotides, enabling their retention and high-resolution separation on hydrophobic stationary phases [2]. Because it decomposes into volatile triethylamine and acetic acid, TEAA can be completely removed from purified fractions via lyophilization, making it indispensable for the production of therapeutic nucleic acids and downstream assays that cannot tolerate non-volatile salt contamination[1].

Attempting to substitute TEAA with generic, low-cost volatile buffers like ammonium acetate severely compromises the chromatographic retention of large polyanions; ammonium acetate lacks the hydrophobic bulk needed to anchor oligonucleotides to C18 columns, resulting in co-elution of critical impurities [1]. Conversely, substituting TEAA with stronger ion-pairing agents like hexylammonium acetate (HAA) or hexafluoroisopropanol (HFIP) mixtures introduces significant system contamination, as these persistent amines are notoriously difficult to flush from LC-MS systems and suppress positive-ion mode signals in subsequent analyses [1]. Furthermore, while triethylammonium bicarbonate (TEAB) offers similar ion-pairing capacity, it suffers from continuous pH drift due to carbon dioxide outgassing, rendering it unsuitable for validated quality control methods that demand strict retention time reproducibility[2].

Oligonucleotide Peak Capacity and Resolution vs. Ammonium Acetate

In ion-pair reversed-phase liquid chromatography (IP-RPLC), the choice of alkylamine salt dictates the retention of polyanionic nucleic acids. While ammonium acetate provides excellent mass spectrometry compatibility, it lacks the hydrophobic alkyl chains required to effectively retain and resolve longer oligonucleotides on C18 stationary phases [1]. In contrast, 100 mM triethylammonium acetate (TEAA) provides robust ion-pairing, successfully resolving complex mixtures of oligonucleotides (up to 26-mers) within 9 minutes, achieving highly efficient peak widths at half-height of 2.8 to 5.3 seconds [2].

Evidence DimensionChromatographic retention and peak width (efficiency)
Target Compound Data100 mM TEAA (Baseline resolution of 26-mers, peak widths 2.8–5.3 s)
Comparator Or BaselineAmmonium acetate (Insufficient hydrophobic retention for long oligonucleotides)
Quantified DifferenceTEAA enables baseline separation of long oligonucleotides unattainable with standard ammonium acetate
ConditionsIP-RP-HPLC on C18 stationary phase

Procurement of TEAA is mandatory for preparative and analytical separations where resolving N-1 failure sequences is critical for therapeutic purity.

Buffer pH Stability and Method Reproducibility vs. TEAB

Triethylammonium bicarbonate (TEAB) is often considered as an alternative volatile buffer due to its slightly higher gas-phase proton affinity. However, TEAB solutions are inherently unstable because the evaporation of carbon dioxide causes continuous pH drift during operation [1]. TEAA, conversely, maintains a highly stable pH (typically formulated at pH 7.0), which prevents retention time shifting across long analytical sequences [1]. This stability makes TEAA a highly justifiable choice for validated quality control assays.

Evidence DimensionBuffer pH stability over time
Target Compound DataTEAA (Stable pH 7.0, consistent retention times)
Comparator Or BaselineTEAB (pH drift due to CO2 outgassing)
Quantified DifferenceTEAA eliminates the pH-induced retention time variability inherent to TEAB buffers
ConditionsExtended HPLC sequence runs

Buyers outfitting QC labs must select TEAA over TEAB to ensure method reproducibility and compliance with strict retention time criteria.

Catalytic Yield in Protic Ionic Liquid Synthesis

Beyond chromatography, TEAA functions as a highly effective, low-cost protic ionic liquid (PIL) and catalyst for multi-component reactions, such as the Biginelli condensation to synthesize 3,4-dihydropyrimidinones. When used as both solvent and catalyst at 70 °C, TEAA achieves product yields of up to 98% and can be recycled up to 10 times without significant loss of activity [1]. In head-to-head control experiments, the reaction completely fails (0% yield) in the absence of TEAA under otherwise identical conditions [1].

Evidence DimensionProduct yield in Biginelli condensation
Target Compound DataTEAA as solvent/catalyst (98% yield, 10x recyclable)
Comparator Or BaselineSolvent-free / uncatalyzed baseline (0% yield, reaction does not proceed)
Quantified Difference98% absolute increase in yield
ConditionsOne-pot three-component condensation at 70 °C for 45 minutes

Provides synthetic chemists with a recyclable, high-yield alternative to volatile and toxic organic solvents for scale-up manufacturing.

Preparative Purification of Therapeutic Oligonucleotides

Due to its established balance of strong hydrophobic ion-pairing and complete volatility, TEAA is a standard mobile phase additive for the preparative RP-HPLC purification of antisense oligonucleotides (ASOs) and siRNAs. It enables the baseline separation of N-1 failure sequences while allowing the purified fractions to be directly lyophilized, eliminating the need for complex, yield-reducing desalting steps required when using non-volatile phosphate buffers[1].

Validated Quality Control (QC) Assays for Nucleic Acids

In industrial QC environments where retention time reproducibility is a strict compliance requirement, TEAA is prioritized over triethylammonium bicarbonate (TEAB). Because TEAA does not suffer from pH drift caused by CO2 outgassing, it ensures consistent chromatographic performance across long analytical sequences, minimizing out-of-specification (OOS) investigations [1].

Green Catalysis in Multi-Component Organic Synthesis

For scale-up chemical manufacturing, TEAA serves as a highly efficient, recyclable protic ionic liquid (PIL). It acts as both a solvent and catalyst in multi-component reactions like the Biginelli condensation, delivering near-quantitative yields (up to 98%) while replacing toxic, volatile organic solvents. Its ability to be recycled up to 10 times significantly lowers procurement volumes and waste disposal costs [2].

Related CAS

121-44-8 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 122 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (96.72%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (96.72%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (96.72%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5204-74-0

Wikipedia

Triethylammonium acetate

General Manufacturing Information

Acetic acid, compd. with N,N-diethylethanamine (1:1): ACTIVE

Dates

Last modified: 08-15-2023

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